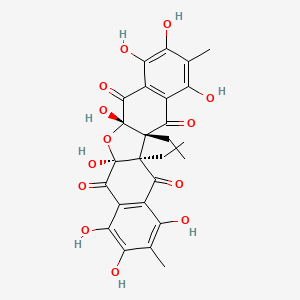
Hybocarpone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hybocarpone is a natural product found in Lecanora hybocarpa with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties and Antitumor Potential
Hybocarpone, a pentacyclic naphthazarin-derived dimer, has been isolated from mycobiont cultures of the lichen Lecanora hybocarpa. It has demonstrated potent cytotoxic properties, particularly against the murine P815 mastocytoma cell line. This suggests its potential use in antitumor applications (Ernst-Russell et al., 1999).
Synthesis and Chemical Analysis
The total synthesis of hybocarpone has been achieved through novel chemical processes. This includes a radical-based dimerization/hydration cascade, which is crucial for setting the relative configurations of contiguous stereocenters in the compound. These synthetic advancements not only replicate the natural compound but also provide insights into its potential biosynthetic pathway (Nicolaou & Gray, 2004).
Antimicrobial Activity
Hybocarpone has shown significant antimicrobial activity. It has been particularly effective against methicillin- and multidrug-resistant strains of Staphylococcus aureus. This suggests its potential use as an antimicrobial agent in treating drug-resistant bacterial infections (Kokubun, Shiu, & Gibbons, 2007).
Propiedades
Nombre del producto |
Hybocarpone |
|---|---|
Fórmula molecular |
C26H24O13 |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
(1S,2S,11S,13S)-1,2-diethyl-5,7,8,11,13,16,17,19-octahydroxy-6,18-dimethyl-12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-4(9),5,7,15(20),16,18-hexaene-3,10,14,21-tetrone |
InChI |
InChI=1S/C26H24O13/c1-5-23-19(33)9-11(17(31)15(29)7(3)13(9)27)21(35)25(23,37)39-26(38)22(36)12-10(20(34)24(23,26)6-2)14(28)8(4)16(30)18(12)32/h27-32,37-38H,5-6H2,1-4H3/t23-,24-,25-,26-/m1/s1 |
Clave InChI |
MZNMSRGMWTWFRF-VEYUFSJPSA-N |
SMILES isomérico |
CC[C@]12C(=O)C3=C(C(=C(C(=C3O)C)O)O)C(=O)[C@]1(O[C@]4([C@@]2(C(=O)C5=C(C4=O)C(=C(C(=C5O)C)O)O)CC)O)O |
SMILES canónico |
CCC12C(=O)C3=C(C(=C(C(=C3O)C)O)O)C(=O)C1(OC4(C2(C(=O)C5=C(C4=O)C(=C(C(=C5O)C)O)O)CC)O)O |
Sinónimos |
hybocarpone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



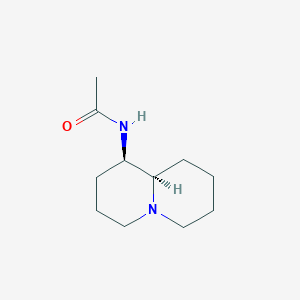
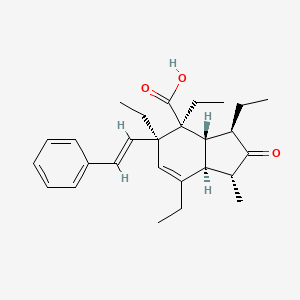

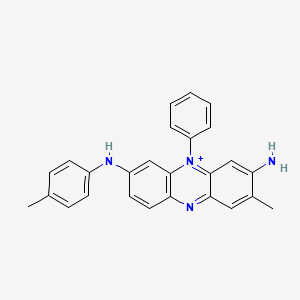

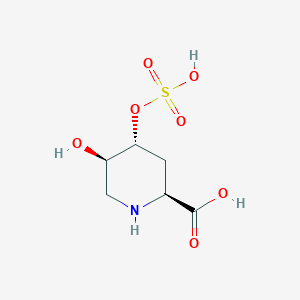

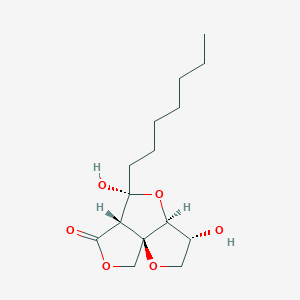
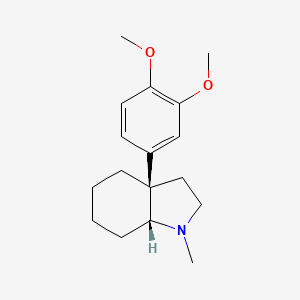
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)
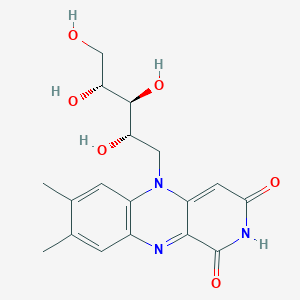

![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)
